molecular formula C8H8N2O2 B147364 5-Nitroindoline CAS No. 32692-19-6

5-Nitroindoline

Cat. No. B147364
CAS RN: 32692-19-6
M. Wt: 164.16 g/mol
InChI Key: WJQWYAJTPPYORB-UHFFFAOYSA-N
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Description

5-Nitroindoline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of indole, which is an important scaffold in medicinal chemistry, with a nitro group at the 5-position.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in different contexts. For instance, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized by condensation reactions involving 5-nitro-1H-indole-2,3-dione and N-substituted-thiosemicarbazides. These compounds were further modified to yield 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones, which were characterized by various analytical and spectral methods .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been determined using different spectroscopic techniques. For example, the synthesized 5-nitroindole-2,3-dione derivatives were characterized by IR, ^1H-NMR, and EIMS spectral methods, which helped in confirming the structures of these compounds .

Chemical Reactions Analysis

This compound and its derivatives exhibit interesting chemical reactivity. The oxidative electropolymerization of 5-nitroindole has been reported, where the electrochemical synthesis of poly(5-nitroindole) films was achieved on a platinum electrode. The polymerization process involves the formation of a radical cation and subsequent reactions leading to the polymer film . Additionally, the photoreactivity of 7-nitroindoline derivatives, which are structurally related to this compound, has been studied, demonstrating their potential as photocleavable protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through experimental studies. The standard molar enthalpies of combustion and sublimation of this compound were measured, providing insights into its thermochemical properties . Furthermore, the luminescence and phosphorescence spectra of 5-nitro-1,10-phenanthroline, a compound related to this compound, were determined, revealing its potential for energy transfer to rare earth ions .

Relevant Case Studies

Case studies involving this compound derivatives have shown their potential in various applications. For instance, the primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives against cancer cell lines highlighted the compound 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone as particularly active, especially against non-small cell lung cancer and leukemia cell lines . This suggests that this compound derivatives could be valuable in the development of new anticancer agents.

Scientific Research Applications

1. Electron Paramagnetic Resonance (EPR) Oximetry Probes

Isoindoline nitroxides, including derivatives of 5-Nitroindoline, are explored for their potential as EPR oximetry probes in viable biological systems. They show favorable characteristics like low cytotoxicity, moderate rates of biological reduction, and desirable EPR properties. Studies have evaluated various isoindoline nitroxides (e.g., 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl, CTMIO) and their isotopically labeled analogs for this purpose (Khan et al., 2011).

2. Antimicrobial and Anti-inflammatory Activities

Compounds derived from this compound have been evaluated for their antimicrobial, anti-inflammatory, and antinociceptive properties. Studies include derivatives like triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindoline-2-one. These compounds have shown significant activity against various bacterial and fungal strains and demonstrated notable anti-inflammatory and antinociceptive activities (Bassyouni et al., 2012).

3. Photocleavage Efficiency in Neuroactive Compounds

This compound derivatives are useful in the photolabile precursors of neuroactive amino acids, such as L-glutamate. The effects of various substituents on the photolysis efficiency of these compounds have been explored, showing that certain modifications can significantly enhance or reduce their reactivity (Papageorgiou et al., 2000).

4. Thermochemistry and Physical Properties

The standard molar enthalpies of combustion and sublimation for 5-nitroindole and this compound have been measured, providing valuable data for their thermochemical properties. These findings contribute to the understanding of the physical and chemical characteristics of these compounds (Silva & Cabral, 2009).

Safety and Hazards

5-Nitroindoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The molecule 1-methyl-5-nitroindoline, which is structurally similar to 5-Nitroindoline, has been used as a probe to detect changes in the structure of liquid water when varying temperature . This suggests potential future directions in the study of this compound’s interactions with solvents and its potential applications in understanding solvent dynamics .

Mechanism of Action

Target of Action

5-Nitroindoline primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

It is believed to interact with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the production of NO, thereby affecting cellular signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway . By targeting NOS, this compound can influence the production of NO, which plays a crucial role in various cellular functions, including neurotransmission, immune response, and vascular tone regulation.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NOS and the subsequent changes in NO production. By potentially inhibiting NOS, this compound could alter NO levels, affecting various cellular processes regulated by this signaling molecule .

properties

IUPAC Name

5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQWYAJTPPYORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186358
Record name Indoline, 5-nitro-
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32692-19-6
Record name 5-Nitroindoline
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Record name 5-Nitroindoline
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Record name 32692-19-6
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Record name Indoline, 5-nitro-
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Record name 5-nitroindoline
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Record name 5-NITROINDOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While 5-nitroindoline itself doesn't appear to be the primary focus of these studies, it serves as a valuable building block for more complex molecules. Specifically, it's used as a solvatochromic probe [, , , ] and as a precursor in synthesizing compounds with potential antimicrobial [, ], anti-inflammatory, and antinociceptive [] activities.

ANone: Both this compound (NI) and 1-methyl-5-nitroindoline (MNI) exhibit changes in their UV-Vis absorption spectra depending on the solvent environment. This property makes them useful for probing solvent properties. Notably:

  • Solvent Basicity: NI is particularly sensitive to a solvent's hydrogen bond accepting ability, allowing for the determination of the solvent basicity parameter, SB [].
  • Structural Changes in Water: MNI was used to investigate the temperature-dependent structural changes in liquid water. Researchers observed a minimum in the peak wavenumber of MNI's first absorption band at 43°C, suggesting a structural shift in water at this temperature [].

A: Researchers synthesized a series of this compound-2-one derivatives as potential DNA gyrase inhibitors []. These compounds were evaluated for their antimicrobial activity against various bacterial strains.

ANone: The structure of this compound offers several interesting features:

  • Synthetic Versatility: The presence of both the indole nitrogen and the nitro group allows for diverse chemical modifications. Researchers can exploit these functionalities to introduce various substituents, tailoring the molecule for specific applications like drug design [] or the development of new materials.

A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been employed to study this compound derivatives. For example, researchers investigated the solvation behavior of ionic liquids in water using 1-methyl-5-nitroindoline as a probe. They combined experimental data with computational modeling to understand how the structure of the ionic liquid side chains influences solvation properties []. In another study, researchers utilized semi-empirical MNDO calculations to evaluate the stability and electronic properties of various this compound-2-one derivatives with potential biological activity [].

ANone: The research papers highlight the use of several analytical techniques, including:

  • UV-Vis Spectroscopy: Crucial for investigating the solvatochromic properties of this compound and its derivatives [, , ].
  • NMR Spectroscopy: Used to characterize synthesized compounds and study interactions with solvents [].
  • Computational Chemistry Methods: Employed to investigate molecular properties, solvation behavior, and predict biological activity [, ].

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